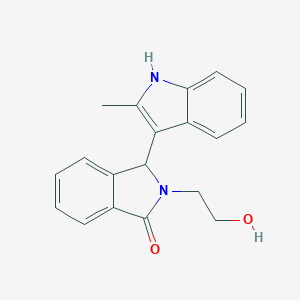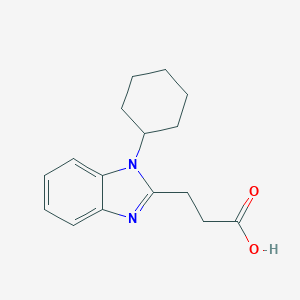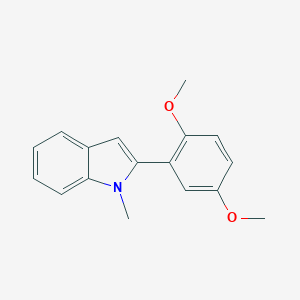
4-Methylphenyl 8-quinolinesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 8-quinolinesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 8-quinolinesulfonate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have a high affinity for certain proteins, which may explain its biological activity.
Biochemical and Physiological Effects:
Studies have shown that 4-Methylphenyl 8-quinolinesulfonate has a range of biochemical and physiological effects. This compound has been found to inhibit the growth of certain cancer cells and has potential as a therapeutic agent in the treatment of cancer. Additionally, 4-Methylphenyl 8-quinolinesulfonate has been shown to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methylphenyl 8-quinolinesulfonate in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound may have limitations in certain experiments due to its specific mechanism of action and potential interactions with other compounds.
Orientations Futures
There are several potential future directions for research on 4-Methylphenyl 8-quinolinesulfonate. One area of interest is the development of new therapeutic agents based on the properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of 4-Methylphenyl 8-quinolinesulfonate in various fields of research.
Méthodes De Synthèse
The synthesis method for 4-Methylphenyl 8-quinolinesulfonate involves the reaction of 4-methylphenol with 8-hydroxyquinoline in the presence of sulfuric acid. The resulting product is purified through recrystallization to obtain a high-purity compound suitable for scientific research.
Applications De Recherche Scientifique
4-Methylphenyl 8-quinolinesulfonate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological and chemical activities, making it a valuable tool in various fields of research.
Propriétés
Nom du produit |
4-Methylphenyl 8-quinolinesulfonate |
|---|---|
Formule moléculaire |
C16H13NO3S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
(4-methylphenyl) quinoline-8-sulfonate |
InChI |
InChI=1S/C16H13NO3S/c1-12-7-9-14(10-8-12)20-21(18,19)15-6-2-4-13-5-3-11-17-16(13)15/h2-11H,1H3 |
Clé InChI |
HFYAOUPTPBTNLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)



![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)


![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)